An In-depth Technical Guide to 3-(Azetidin-3-yl)-2-(trifluoromethyl)pyridine (CAS 1260867-63-7)
An In-depth Technical Guide to 3-(Azetidin-3-yl)-2-(trifluoromethyl)pyridine (CAS 1260867-63-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Azetidin-3-yl)-2-(trifluoromethyl)pyridine is a heterocyclic building block of significant interest in medicinal chemistry. Its unique structure, combining the strained, sp³-rich azetidine ring with the electron-deficient and metabolically stable trifluoromethyl-substituted pyridine moiety, offers a compelling scaffold for the design of novel therapeutic agents. The azetidine ring provides a rigid, three-dimensional element that can enhance binding to biological targets and improve physicochemical properties such as solubility.[1] Concurrently, the trifluoromethyl group is a well-established bioisostere for various functional groups, often leading to improved metabolic stability, enhanced binding affinity, and increased membrane permeability of drug candidates. This guide provides a comprehensive overview of the available technical information for 3-(Azetidin-3-yl)-2-(trifluoromethyl)pyridine, including its properties, a proposed synthesis strategy, expected reactivity, potential applications in drug discovery, and safety considerations.
Chemical and Physical Properties
Detailed experimental data for 3-(Azetidin-3-yl)-2-(trifluoromethyl)pyridine is not extensively available in public literature. However, based on data from chemical suppliers and computational models, the following properties can be summarized.[2]
| Property | Value | Source |
| CAS Number | 1260867-63-7 | ChemScene[2] |
| Molecular Formula | C₉H₉F₃N₂ | ChemScene[2] |
| Molecular Weight | 202.18 g/mol | ChemScene[2] |
| Purity | ≥98% | ChemScene[2] |
| Appearance | Not specified (likely an oil or low-melting solid) | Inferred |
| Storage | Sealed in dry, 2-8°C | ChemScene[2] |
| Topological Polar Surface Area (TPSA) | 24.92 Ų | ChemScene[2] |
| logP (calculated) | 1.7872 | ChemScene[2] |
| Hydrogen Bond Acceptors | 2 | ChemScene[2] |
| Hydrogen Bond Donors | 1 | ChemScene[2] |
| Rotatable Bonds | 1 | ChemScene[2] |
Synthesis and Manufacturing
A specific, detailed synthesis protocol for 3-(Azetidin-3-yl)-2-(trifluoromethyl)pyridine is not publicly available. However, a plausible and efficient synthetic route can be designed based on established methodologies for the synthesis of 3-substituted azetidines and the functionalization of trifluoromethyl-pyridines. A common and effective strategy involves a cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Proposed Synthetic Route: Suzuki-Miyaura Cross-Coupling
This approach would involve the coupling of a suitable 3-azetidinyl boronic acid derivative with a 2-trifluoromethyl-3-halopyridine. The azetidine nitrogen would likely be protected with a suitable protecting group, such as a tert-butoxycarbonyl (Boc) group, to prevent side reactions and facilitate purification.
Caption: Proposed Suzuki-Miyaura coupling workflow for the synthesis of the target compound.
Experimental Protocol (Hypothetical)
Step 1: Synthesis of N-Boc-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)azetidine (Intermediate D)
This intermediate can be prepared from N-Boc-3-azetidinone via a Miyaura borylation reaction.
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To a solution of N-Boc-3-azetidinone (1.0 equiv.) in a suitable aprotic solvent (e.g., dioxane) is added bis(pinacolato)diboron (1.1 equiv.).
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A palladium catalyst, such as [Pd(dppf)Cl₂], and a suitable ligand are added.
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A base, such as potassium acetate, is added to the mixture.
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The reaction is heated under an inert atmosphere (e.g., nitrogen or argon) until the starting material is consumed (monitored by TLC or LC-MS).
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Upon completion, the reaction is cooled, filtered, and the solvent is removed under reduced pressure.
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The crude product is purified by column chromatography to yield the desired boronic ester.
Step 2: Suzuki-Miyaura Coupling (Core Reaction E)
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To a reaction vessel containing N-Boc-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)azetidine (1.0 equiv.) and 2-trifluoromethyl-3-halopyridine (1.1 equiv.) is added a suitable solvent mixture (e.g., toluene/ethanol/water).[3]
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A palladium catalyst, such as Pd(PPh₃)₄ or [Pd(dppf)Cl₂], and a base (e.g., Na₂CO₃ or K₃PO₄) are added.[4]
-
The mixture is degassed and heated to reflux under an inert atmosphere for several hours, with the reaction progress monitored by TLC or LC-MS.
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After completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).
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The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
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The crude product is purified by column chromatography to afford N-Boc-3-(2-(trifluoromethyl)pyridin-3-yl)azetidine.
Step 3: Deprotection (Final Step G)
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The N-Boc protected intermediate is dissolved in a suitable organic solvent, such as dichloromethane (DCM).
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An excess of a strong acid, such as trifluoroacetic acid (TFA), is added, and the mixture is stirred at room temperature.
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The reaction progress is monitored by TLC or LC-MS.
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Upon completion, the solvent and excess acid are removed under reduced pressure.
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The residue is neutralized with a base (e.g., saturated aqueous NaHCO₃) and the final product is extracted with an organic solvent.
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The organic extracts are dried and concentrated to yield 3-(Azetidin-3-yl)-2-(trifluoromethyl)pyridine.
Reactivity and Chemical Behavior
The reactivity of 3-(Azetidin-3-yl)-2-(trifluoromethyl)pyridine is dictated by its three key structural components: the pyridine ring, the trifluoromethyl group, and the azetidine ring.
Caption: Predicted reactivity of the core functional groups.
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Pyridine Ring: The trifluoromethyl group is a strong electron-withdrawing group, which deactivates the pyridine ring towards electrophilic aromatic substitution. Conversely, it activates the ring for nucleophilic aromatic substitution, particularly at positions ortho and para to the trifluoromethyl group.
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Azetidine Ring: The secondary amine of the azetidine ring is a primary site for further functionalization. It can readily undergo N-alkylation, N-acylation, and other standard amine reactions, allowing for the straightforward incorporation of this building block into larger molecules. The strained four-membered ring can undergo ring-opening reactions, though this typically requires harsh conditions.
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Trifluoromethyl Group: The CF₃ group is generally chemically inert and provides a site of high metabolic stability.
Applications in Drug Discovery
The 3-(azetidin-3-yl)-2-(trifluoromethyl)pyridine scaffold is a valuable building block for the synthesis of a wide range of biologically active molecules. While specific examples citing this exact CAS number are not prevalent in publicly accessible databases, the combination of the azetidine and trifluoromethylpyridine motifs is found in numerous patented compounds, particularly in the areas of neuroscience and metabolic diseases.
The azetidine moiety is a recognized "bioisostere" for other cyclic systems and can improve properties such as metabolic stability, receptor selectivity, and overall pharmacokinetic profiles.[1] Several FDA-approved drugs, including baricitinib and cobimetinib, contain an azetidine ring.[1] The trifluoromethyl-pyridine substructure is also a common feature in many pharmaceuticals, valued for its ability to enhance drug-target interactions and improve metabolic stability.
Caption: Integration of the building block into a potential drug candidate.
Safety and Handling
-
General Handling: Avoid contact with skin, eyes, and clothing.[5] Do not breathe vapor or mist.[6] Use only in a well-ventilated area.[7]
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Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[6]
-
Fire Safety: Keep away from heat, sparks, open flames, and other ignition sources.[1] Use non-sparking tools.[8]
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Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place.[2]
It is imperative to consult a comprehensive and compound-specific MSDS from the supplier before handling this chemical. The information provided here is for guidance only and is based on analogous structures.
References
-
Azetidines in medicinal chemistry: emerging applications and approved drugs. Expert Opinion on Drug Discovery. [Link]
- Google Patents.
-
Organic Chemistry Portal. Azetidine synthesis. [Link]
- Google Patents. New azetidine derivatives, pharmaceutical compositions and uses thereof.
-
The Royal Society of Chemistry. Easy access to constrained peptidomimetics and 2,2- disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines. [Link]
- Google Patents.
-
PMC. A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. [Link]
-
Taylor & Francis. Azetidines – Knowledge and References. [Link]
-
PMC. Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes. [Link]
- Google Patents.
-
Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry A. [Link]
- Google Patents.
- Google Patents. Preparation of 2,5-dichloro-(3-trifluoromethyl)pyridine.
-
PMC. Synthesis of 2‑Fluoroalkylated Pyridines and Fluoropyridines by Thermal Denitrogenation of N‑Fluoroalkyl-1,2,3-triazoles and Cyclization of Ketenimines. [Link]
- Google Patents.
- Google Patents. Process for the preparation of 2-(3-(fluoromethyl)azetidin-1-yl)ethan-1-ol.
-
Semantic Scholar. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with. [Link]
-
PMC. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. [Link]
- Google P
-
PMC. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. [Link]
-
ResearchGate. THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. [Link]
-
Organic & Biomolecular Chemistry. Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions. [Link]
-
NIST WebBook. Azetidine, 3-methyl-3-phenyl-. [Link]
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